2-Amino-6-(benzylsulfanyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile
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Overview
Description
2-AMINO-6-(BENZYLSULFANYL)-4-(2-CHLOROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBONITRILE is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of amino, benzylsulfanyl, chlorophenyl, and dihydropyridine groups, making it a molecule of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-6-(BENZYLSULFANYL)-4-(2-CHLOROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBONITRILE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a cyclization reaction involving appropriate precursors such as aldehydes, ketones, and nitriles.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines as reagents.
Addition of the Benzylsulfanyl Group: The benzylsulfanyl group is incorporated through a thiolation reaction, where benzyl mercaptan is reacted with the intermediate compound.
Chlorophenyl Substitution: The chlorophenyl group is introduced through electrophilic aromatic substitution reactions, using chlorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and amino groups, leading to the formation of sulfoxides and nitroso derivatives.
Reduction: Reduction reactions can occur at the nitro and carbonyl groups, resulting in the formation of amines and alcohols.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic ring and the pyridine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under conditions such as acidic or basic environments, and sometimes in the presence of catalysts.
Major Products
Oxidation: Sulfoxides, sulfones, and nitroso derivatives.
Reduction: Amines, alcohols, and reduced aromatic compounds.
Substitution: Various substituted pyridine and benzyl derivatives.
Scientific Research Applications
2-AMINO-6-(BENZYLSULFANYL)-4-(2-CHLOROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-AMINO-6-(BENZYLSULFANYL)-4-(2-CHLOROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBONITRILE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-4-(2-CHLOROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBONITRILE: Lacks the benzylsulfanyl group.
6-(BENZYLSULFANYL)-4-(2-CHLOROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBONITRILE: Lacks the amino group.
2-AMINO-6-(BENZYLSULFANYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBONITRILE: Lacks the chlorophenyl group.
Uniqueness
The presence of all four functional groups (amino, benzylsulfanyl, chlorophenyl, and dihydropyridine) in 2-AMINO-6-(BENZYLSULFANYL)-4-(2-CHLOROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBONITRILE makes it unique and versatile for various applications, providing a wide range of chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H15ClN4S |
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Molecular Weight |
378.9 g/mol |
IUPAC Name |
2-amino-6-benzylsulfanyl-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C20H15ClN4S/c21-17-9-5-4-8-14(17)18-15(10-22)19(24)25-20(16(18)11-23)26-12-13-6-2-1-3-7-13/h1-9,18,25H,12,24H2 |
InChI Key |
GUYBDYXJBWYGLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C(C(=C(N2)N)C#N)C3=CC=CC=C3Cl)C#N |
Origin of Product |
United States |
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